Methyl 2-(3-(trifluoromethyl)phenyl)acetate

説明

The exact mass of the compound Methyl 2-(3-(trifluoromethyl)phenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(3-(trifluoromethyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(trifluoromethyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-[3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEBDKGPPKAPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370385 | |

| Record name | Methyl [3-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62451-84-7 | |

| Record name | Methyl [3-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62451-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to Methyl 2-(3-(trifluoromethyl)phenyl)acetate

CAS Number: 62451-84-7

This technical guide provides an in-depth overview of Methyl 2-(3-(trifluoromethyl)phenyl)acetate, a key fluorinated building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its applications as a pharmaceutical intermediate.

Chemical and Physical Properties

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a colorless to yellow liquid at room temperature.[1] Its core structure consists of a phenylacetate group with a trifluoromethyl substituent at the meta position of the benzene ring. This trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon in medicinal chemistry.[2]

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 62451-84-7 | [3][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [3][4] |

| Molecular Weight | 218.17 g/mol | [3][4] |

| Boiling Point | 211 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| Refractive Index | 1.450 - 1.452 | [1] |

| Form | Liquid | [1] |

| Color | Clear colorless to yellow | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis Protocols

Two primary methods for the synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate are detailed below.

Method 1: Esterification of m-Trifluoromethylphenylacetic Acid

This common laboratory-scale synthesis involves the Fischer esterification of m-trifluoromethylphenylacetic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1]

Experimental Protocol:

-

To a solution of m-trifluoromethylphenylacetic acid (1.0 mol) in methanol (1200 mL), slowly add concentrated sulfuric acid (50 mL).[1]

-

Heat the reaction mixture to reflux and maintain stirring overnight.[1]

-

Upon completion, concentrate the reaction solution to dryness under reduced pressure.[1]

-

Add water (600 mL) to the residue and extract with ethyl acetate (3 x 400 mL).[1]

-

Combine the organic layers and wash with water until neutral.[1]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.[1]

-

Purify the crude product by column chromatography using an eluent of ethyl acetate/petroleum ether (1:20) to yield methyl 3-trifluoromethylphenylacetate as a yellow oil.[1]

Synthesis Workflow: Esterification

References

- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]

- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 4. Methyl 2-[3-(trifluoromethyl)phenyl]acetate | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-(trifluoromethyl)phenyl)acetate, identified by its CAS Number 62451-84-7, is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a versatile building block, its utility stems from the presence of the trifluoromethyl (-CF₃) group, which can profoundly influence the pharmacokinetic and physicochemical properties of a parent molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its core physical properties, safety protocols, and a representative synthetic application, offering field-proven insights for laboratory professionals.

Section 1: Chemical Identity and Structure

Precise identification is the cornerstone of chemical research. The structural and identity parameters of Methyl 2-(3-(trifluoromethyl)phenyl)acetate are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-[3-(trifluoromethyl)phenyl]acetate | [2] |

| CAS Number | 62451-84-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2][3][4] |

| Molecular Weight | 218.17 g/mol | [3][4] |

| Synonyms | Methyl 3-(trifluoromethyl)phenylacetate, (3-Trifluoromethylphenyl) acetic acid methyl ester | [3][4] |

| SMILES | COC(=O)Cc1cccc(C(F)(F)F)c1 | [2][3] |

| InChIKey | GMEBDKGPPKAPEM-UHFFFAOYSA-N | [2][3] |

The molecule's structure features a benzene ring substituted at the meta-position with a trifluoromethyl group and an adjacent methyl acetate group. This arrangement is crucial to its reactivity and physical characteristics.

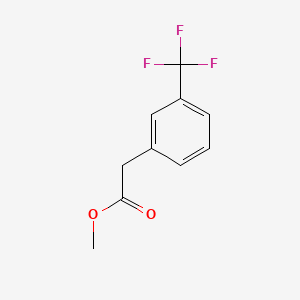

Caption: 2D structure of Methyl 2-(3-(trifluoromethyl)phenyl)acetate.

Section 2: Core Physical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The strong electron-withdrawing nature of the -CF₃ group significantly impacts these values, generally increasing density and boiling point compared to non-fluorinated analogues due to stronger intermolecular forces.

| Property | Value | Source(s) |

| Physical Form | Clear colorless to light yellow liquid; also reported as a solid | [4] |

| Boiling Point | 210.9 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.24 g/cm³ | [4] |

| Refractive Index | 1.450 - 1.452 | [3][4] |

| Flash Point | 60.8 ± 18.2 °C | [3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |

| LogP (Lipophilicity) | 2.54 | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |

Insight from Experience: The discrepancy in the reported physical form (liquid vs. solid) is not uncommon for compounds of this nature.[4] It may be attributable to minor variations in purity or the specific ambient temperature at which it was observed. Researchers should anticipate that it may exist as a low-melting solid or a supercooled liquid at room temperature.

Section 3: Safety and Handling

Understanding the hazard profile of a chemical is a prerequisite for its safe use in a laboratory setting. Methyl 2-(3-(trifluoromethyl)phenyl)acetate is classified as an irritant and is harmful if swallowed.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Hazard Class | Irritant, Acute Toxicity (Oral) | [4] |

Self-Validating Protocol for Handling: Adherence to a strict safety workflow is non-negotiable. Engineering controls, such as working within a chemical fume hood, are essential to minimize inhalation exposure.[3] Personal Protective Equipment (PPE), including appropriate protective gloves and chemical safety goggles, must be worn at all times to prevent skin and eye contact.[3]

Caption: A standard laboratory workflow for handling hazardous chemicals.

Section 4: Application in Synthesis - An Exemplary Protocol

This compound is primarily used as an intermediate. A common and illustrative procedure is its own synthesis via Fischer esterification, a foundational reaction in organic chemistry. The causality behind this choice is its high efficiency and use of readily available, inexpensive reagents.

Protocol: Synthesis of Methyl 3-(trifluoromethyl)phenylacetate[7]

This protocol describes the esterification of m-trifluoromethylphenylacetic acid.

-

Reaction Setup: To a solution of m-trifluoromethylphenylacetic acid (1.0 mol) in methanol (1200 mL), slowly add concentrated sulfuric acid (50 mL) while cooling.

-

Expert Insight: Sulfuric acid acts as a catalyst. Its slow addition to methanol is crucial to control the exothermic reaction.

-

-

Reflux: Heat the reaction mixture to reflux and maintain stirring overnight.

-

Expert Insight: Heating drives the equilibrium towards the product side, ensuring a high conversion rate as described by Le Châtelier's principle.

-

-

Workup - Concentration: After the reaction is complete (monitored by TLC or GC-MS), concentrate the solution to dryness under reduced pressure to remove excess methanol.

-

Workup - Extraction: Add water (600 mL) to the residue and extract the product with ethyl acetate (3 x 400 mL).

-

Expert Insight: The product is organic-soluble while inorganic impurities (like residual acid) are water-soluble, allowing for efficient separation.

-

-

Workup - Washing: Combine the organic layers and wash with water until the aqueous layer is neutral. This removes any remaining acid catalyst.

-

Drying and Final Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether = 1:20) to afford pure methyl 3-trifluoromethylphenylacetate.[4]

Caption: Workflow for the synthesis of the title compound via esterification.

Conclusion

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a valuable chemical intermediate with well-defined physical and chemical properties. Its trifluoromethyl moiety imparts unique characteristics that are highly sought after in modern drug discovery and materials science. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers to effectively and safely leverage this compound in their synthetic endeavors.

References

- 1. 62451-84-7|Methyl 2-(3-(trifluoromethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 2. METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE | CAS 62451-84-7 [matrix-fine-chemicals.com]

- 3. CAS#:62451-84-7 | Methyl [3-(trifluoromethyl)phenyl]acetate | Chemsrc [chemsrc.com]

- 4. METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE | 62451-84-7 [chemicalbook.com]

What is the molecular weight of Methyl 2-(3-(trifluoromethyl)phenyl)acetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-(trifluoromethyl)phenyl)acetate, a fluorinated aromatic ester of interest in chemical synthesis and potentially in drug discovery. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores the current, albeit limited, understanding of its biological significance by drawing parallels with structurally related compounds. While specific biological data for the title compound is scarce in publicly available literature, this guide aims to provide a foundational resource for researchers by summarizing its known characteristics and suggesting potential avenues for future investigation based on the activities of similar molecules.

Chemical and Physical Properties

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a solid organic compound. Its chemical structure and key properties are summarized in the tables below. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, which are critical parameters in medicinal chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [2] |

| CAS Number | 62451-84-7 | [1][3] |

| IUPAC Name | methyl 2-[3-(trifluoromethyl)phenyl]acetate | [1][3] |

| SMILES | COC(=O)CC1=CC=CC(=C1)C(F)(F)F | [1][3] |

| InChI Key | GMEBDKGPPKAPEM-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point | 211 °C | [2] |

| Density | 1.24 g/cm³ | [2] |

| Refractive Index | 1.4470-1.4530 @ 20°C | [2][3] |

Experimental Protocols

Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

A detailed and robust method for the synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate has been reported.[2] The protocol involves the esterification of m-trifluoromethylphenylacetic acid using methanol in the presence of a catalytic amount of sulfuric acid.

Experimental Procedure:

-

To a solution of m-trifluoromethylphenylacetic acid (1.0 mol) in methanol (1200 mL), slowly add concentrated sulfuric acid (50 mL).[2]

-

Heat the reaction mixture to reflux and maintain stirring overnight.[2]

-

Upon completion of the reaction, concentrate the solution to dryness under reduced pressure.[2]

-

Add water (600 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 400 mL).[2]

-

Combine the organic layers and wash with water until the pH is neutral.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent to yield the final product.[2]

Caption: Synthesis workflow for Methyl 2-(3-(trifluoromethyl)phenyl)acetate.

Biological Activity and Potential Applications

Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives have been investigated for a range of biological activities, including their potential as anti-inflammatory, analgesic, and antipyretic agents.[4] Furthermore, some substituted phenylacetic acids are utilized as starting materials for the synthesis of more complex pharmaceutical compounds.[5][6] For instance, certain halogenated phenylacetic acid derivatives have been evaluated as aldose reductase inhibitors, which are of interest in the context of diabetic complications.[7]

Trifluoromethyl-Containing Compounds in Drug Discovery

The incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[8] This is due to the high electronegativity and lipophilicity of the CF₃ group. A vast number of FDA-approved drugs contain this moiety, highlighting its importance in modern drug design.[8] For example, the antiandrogen drug Bicalutamide, used in the treatment of prostate cancer, features a trifluoromethylphenyl group and functions by blocking the androgen receptor.[9]

Given the presence of these key structural features, it is plausible that Methyl 2-(3-(trifluoromethyl)phenyl)acetate could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities.

Signaling Pathways and Mechanisms of Action: A Hypothetical Framework

While no specific signaling pathways have been elucidated for Methyl 2-(3-(trifluoromethyl)phenyl)acetate, we can hypothesize potential interactions based on the known mechanisms of structurally related compounds. For instance, if this molecule were to be hydrolyzed in vivo to its corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenyl)acetic acid, it could potentially interact with enzymatic targets in a manner similar to other phenylacetic acid derivatives.

Caption: Hypothetical metabolic activation and target interaction pathway.

Conclusion and Future Directions

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a readily synthesizable compound with well-defined physicochemical properties. While its biological profile remains largely unexplored, its structural components suggest that it could be a valuable tool for chemical and pharmaceutical research. Future investigations should focus on screening this compound for various biological activities, particularly in areas where phenylacetic acid and trifluoromethyl-containing molecules have shown promise. Elucidating its metabolic fate and potential molecular targets will be crucial steps in determining its therapeutic potential. This technical guide serves as a starting point for researchers interested in exploring the properties and applications of this intriguing molecule.

References

- 1. METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE | CAS 62451-84-7 [matrix-fine-chemicals.com]

- 2. METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE | 62451-84-7 [chemicalbook.com]

- 3. Methyl 3-(trifluoromethyl)phenylacetate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]

- 7. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bicalutamide - Wikipedia [en.wikipedia.org]

Methyl 2-(3-(trifluoromethyl)phenyl)acetate structural formula and SMILES string

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group, a common bioisostere for a methyl or chloro group, often enhances metabolic stability, binding affinity, and lipophilicity of parent compounds, making it a valuable moiety in drug design and discovery. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and potential applications of Methyl 2-(3-(trifluoromethyl)phenyl)acetate, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Identification

The structural formula and Simplified Molecular Input Line Entry System (SMILES) string for Methyl 2-(3-(trifluoromethyl)phenyl)acetate are fundamental for its identification and use in cheminformatics.

Structural Formula:

SMILES String: O=C(OC)CC1=CC(C(F)(F)F)=CC=C1

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(3-(trifluoromethyl)phenyl)acetate is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C10H9F3O2 | [1] |

| Molecular Weight | 218.17 g/mol | |

| CAS Number | 62451-84-7 | [1] |

| Appearance | Solid | |

| Boiling Point | 210.9±35.0 °C at 760 mmHg | [2] |

| Density | 1.2±0.1 g/cm³ | [2] |

| Flash Point | 60.8±18.2 °C | [2] |

| InChI Key | GMEBDKGPPKAPEM-UHFFFAOYSA-N |

Synthesis

A common method for the synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate involves the esterification of 3-(trifluoromethyl)phenylacetic acid. A detailed experimental protocol is outlined below.

Experimental Protocol: Esterification of 3-(Trifluoromethyl)phenylacetic Acid

This protocol describes the synthesis of a related compound, methyl 3-trifluoromethylphenylacetate, which can be adapted for the target molecule.

Materials:

-

m-Trifluoromethylphenylacetic acid (1.0 mol)

-

Methanol (1200 mL)

-

Concentrated sulfuric acid (50 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve m-trifluoromethylphenylacetic acid (1.0 mol) in methanol (1200 mL).

-

Slowly add concentrated sulfuric acid (50 mL) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain the reflux with stirring overnight.

-

After the reaction is complete, concentrate the solution to dryness under reduced pressure.

-

To the residue, add water (600 mL) and extract the aqueous phase with ethyl acetate (3 x 400 mL).

-

Combine the organic layers and wash with water until the pH is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography using an eluent of ethyl acetate/petroleum ether (1:20) to yield the final product.

Applications in Drug Development

The trifluoromethyl group is a prevalent feature in many approved pharmaceuticals due to its ability to modulate key drug properties. While specific biological activity for Methyl 2-(3-(trifluoromethyl)phenyl)acetate is not extensively documented in publicly available literature, its role as a synthetic intermediate is critical. It serves as a building block for more complex molecules with potential therapeutic applications.

The general workflow for utilizing such an intermediate in a drug discovery program is illustrated below.

Caption: Drug discovery workflow utilizing a chemical intermediate.

This workflow highlights the progression from a starting intermediate like Methyl 2-(3-(trifluoromethyl)phenyl)acetate through chemical modification to generate a library of diverse compounds. These compounds are then screened for biological activity, leading to the identification of "hits" and subsequent lead optimization. Promising candidates then advance to preclinical and clinical development.

Spectroscopic Data

-

¹H NMR: To determine the number and types of hydrogen atoms.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

IR Spectroscopy: To identify functional groups, such as the carbonyl group of the ester.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Researchers can obtain specific batch data from commercial suppliers upon request.[3]

Conclusion

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a valuable chemical intermediate for the synthesis of novel compounds, particularly in the pharmaceutical industry. Its trifluoromethyl moiety offers desirable properties for drug candidates. While direct biological activity data is limited, its utility as a foundational building block in discovery pipelines is well-established. The provided synthesis protocol and physicochemical data serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities.

References

Spectroscopic and Synthetic Profile of Methyl 2-(3-(trifluoromethyl)phenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 2-(3-(trifluoromethyl)phenyl)acetate, a key intermediate in various chemical syntheses. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and characterization of Methyl 2-(3-(trifluoromethyl)phenyl)acetate. The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (ester carbonyl) |

| 131.8 | Aromatic CH |

| 131.2 | Aromatic CH |

| 130.2 | Aromatic CH |

| 128.8 (q, J = 32.0 Hz) | Aromatic C-CF₃ |

| 126.7 (q, J = 5.0 Hz) | Aromatic CH |

| 123.5 (q, J = 271.0 Hz) | -CF₃ |

| 52.8 | -OCH₃ |

Note: The ¹³C NMR data was obtained in CDCl₃ at 125.8 MHz.

Table 2: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -59.79 (s) | -CF₃ |

Note: The ¹⁹F NMR data was obtained in CDCl₃ at 376 MHz. The spectrum shows a singlet for the three fluorine atoms of the trifluoromethyl group.

Experimental Protocols

Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

A reported synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate involves the following procedure[1]:

Materials:

-

Methanol

-

Potassium hydroxide (86% pure)

-

1,1,1-trichloro-2-(3-trifluoromethyl)phenylethane

-

Concentrated sulfuric acid

-

Water

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

A mixture of 70 mL of methanol and 10.7 g of 86% pure potassium hydroxide is stirred for 30 minutes.

-

To this solution, 8.0 g of 1,1,1-trichloro-2-(3-trifluoromethyl)phenylethane is added over a period of 3-4 minutes.

-

The reaction mixture is heated to reflux at 68°C and stirred for 4.75 hours.

-

After cooling to 10°C, the mixture is acidified with 8 mL of concentrated sulfuric acid.

-

The mixture is then stirred under reflux for an additional 45 minutes and subsequently cooled to ambient temperature overnight.

-

100 mL of water and 50 mL of dichloromethane are added to the reaction mixture.

-

The aqueous layer is extracted twice with 40 mL portions of dichloromethane.

-

The combined organic layers are dried over sodium sulfate and concentrated under vacuum to yield the crude product as a brown oil.

-

The product can be further purified by distillation at 70°-73°C under a pressure of 1.3 torr.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound like Methyl 2-(3-(trifluoromethyl)phenyl)acetate.

This guide provides the currently available spectroscopic data and a synthetic protocol for Methyl 2-(3-(trifluoromethyl)phenyl)acetate. For rigorous research and development purposes, it is highly recommended that a full suite of spectroscopic analyses be performed to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Solubility of Methyl 2-(3-(trifluoromethyl)phenyl)acetate in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(3-(trifluoromethyl)phenyl)acetate. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a qualitative assessment of its solubility in common organic solvents, based on its structural properties and information derived from synthetic procedures. Furthermore, this guide presents detailed, standardized experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings. A logical workflow for solubility assessment is also provided in a visual format to guide experimental design.

Introduction

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is an organic ester of significant interest in medicinal chemistry and drug development as a building block for more complex molecules. Its solubility in various organic solvents is a critical parameter that influences reaction conditions, purification methods such as recrystallization and chromatography, and formulation development.

A thorough search of scientific literature and chemical databases has revealed a notable absence of publicly available quantitative solubility data for methyl 2-(3-(trifluoromethyl)phenyl)acetate. This guide aims to bridge this gap by providing a qualitative solubility profile and robust experimental methodologies for its quantitative determination.

Qualitative Solubility Profile

Based on the chemical structure of methyl 2-(3-(trifluoromethyl)phenyl)acetate, which features an aromatic ring, a trifluoromethyl group, and a methyl ester functional group, a qualitative assessment of its solubility can be inferred. The presence of the polar ester group suggests some affinity for polar organic solvents, while the largely nonpolar trifluoromethylphenyl group indicates solubility in less polar and nonpolar solvents. The principle of "like dissolves like" is a key consideration in this assessment.[1]

Information from synthetic procedures provides practical insights into its solubility. For instance, the purification of methyl 2-(3-(trifluoromethyl)phenyl)acetate has been documented using column chromatography with an eluent system of ethyl acetate and petroleum ether.[2] This indicates that the compound is soluble in this solvent mixture. Another synthetic protocol mentions extraction from an aqueous solution using dichloromethane, followed by purification via distillation, which implies good solubility in dichloromethane.[3]

The following table summarizes the expected qualitative solubility of methyl 2-(3-(trifluoromethyl)phenyl)acetate in a range of common organic solvents.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | The ester functional group can engage in dipole-dipole interactions with these solvents. The overall molecule has moderate polarity. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The ester can act as a hydrogen bond acceptor. However, the nonpolar trifluoromethylphenyl group may limit very high solubility. |

| Nonpolar | Hexane, Petroleum Ether | Sparingly Soluble to Insoluble | The molecule possesses a significant nonpolar character, but the polar ester group will limit solubility in highly nonpolar solvents.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents have a good balance of polarity to dissolve the entire molecule effectively, as evidenced by their use in extraction processes.[3] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are essential. The following protocols describe the thermodynamic equilibrium method, which is considered the gold standard for solubility measurement, and a gravimetric analysis for quantification.[4][5][6][7]

This method establishes the equilibrium between the solid solute and a saturated solution at a constant temperature.[6][8]

Materials and Equipment:

-

Methyl 2-(3-(trifluoromethyl)phenyl)acetate (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid methyl 2-(3-(trifluoromethyl)phenyl)acetate to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[6]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6][8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification (using HPLC as an example):

-

Prepare a series of standard solutions of methyl 2-(3-(trifluoromethyl)phenyl)acetate of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

This method is a simpler alternative for determining the concentration of the saturated solution, particularly if a suitable chromatographic or spectroscopic method is not available.[9][10][11][12][13]

Procedure:

-

Prepare a saturated solution and filter it as described in steps 1-3 of Protocol 3.1.

-

Sample Measurement:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Reweigh the evaporating dish with the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

-

-

Mass Determination of Solute:

-

Once all the solvent has evaporated, dry the dish containing the solid residue to a constant weight in an oven.

-

Cool the dish in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like methyl 2-(3-(trifluoromethyl)phenyl)acetate.

Caption: Logical workflow for determining the solubility of a solid organic compound.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE | 62451-84-7 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of Methyl 2-(3-(trifluoromethyl)phenyl)acetate, a compound of interest in various research and development applications. This document outlines its key physical properties, presents standardized methodologies for their experimental determination, and includes a workflow for the physicochemical characterization of such compounds.

Core Physicochemical Data

The boiling point and density are fundamental physical constants essential for the proper handling, processing, and application of Methyl 2-(3-(trifluoromethyl)phenyl)acetate. The available data for this compound are summarized below.

| Property | Value | Conditions |

| Boiling Point | 210.9 ± 35.0 °C | At 760 mmHg[1] |

| 211 °C | Not specified[2] | |

| Density | 1.2 ± 0.1 g/cm³ | Not specified[1] |

| 1.24 g/cm³ | Not specified[2] |

Experimental Protocols for Determination of Physicochemical Properties

While specific experimental procedures for Methyl 2-(3-(trifluoromethyl)phenyl)acetate were not detailed in the reviewed literature, the following are standard and widely accepted methods for determining the boiling point and density of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Several methods can be employed for its determination, with the choice often depending on the sample volume available.

Table 2: Comparison of Boiling Point Determination Methods

| Method | Description | Sample Volume | Key Considerations |

| Distillation Method | The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1][3] This method is also suitable for purification. | > 5 mL[1][4] | Ensures accurate measurement for larger quantities and allows for simultaneous purification. Requires careful control of heating to prevent superheating.[4] |

| Thiele Tube Method | A small amount of the sample is heated in a small test tube along with an inverted capillary tube.[4] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges, and upon cooling, the liquid is drawn into the capillary.[4][5] | < 0.5 mL[4] | Ideal for small sample quantities. Requires careful observation to accurately identify the point at which the liquid re-enters the capillary. |

| Reflux Method | The liquid is heated to its boiling point in a flask equipped with a condenser, which returns the vapor to the boiling liquid.[4] The temperature of the vapor below the condenser is measured. | ~5 mL[4] | Useful for prolonged heating without loss of sample. The thermometer bulb must be positioned correctly in the vapor phase to obtain an accurate reading.[4] |

Determination of Density

Density is defined as the mass of a substance per unit volume.[6] For liquids, it is crucial to record the temperature at which the density is measured, as it can be temperature-dependent.[6]

Table 3: Comparison of Density Determination Methods

| Method | Description | Key Considerations |

| Pycnometry | A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass of the liquid and the known volume.[7][8] | Highly accurate method.[7] Requires precise temperature control and careful handling to avoid measurement errors. |

| Hydrometry | A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[8][9] | A rapid and straightforward method. Less accurate than pycnometry and may require larger sample volumes.[8] |

| Oscillating U-tube | The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The density is determined from the frequency of oscillation.[7][10] | A modern and automated method that provides fast and accurate results with small sample volumes.[7] |

Workflow for Physicochemical Characterization

The determination of the boiling point and density are integral parts of the overall physicochemical characterization of a chemical compound. The following diagram illustrates a generalized workflow for this process.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 9. mt.com [mt.com]

- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

Potential biological activity of trifluoromethylated phenylacetates

An In-Depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Phenylacetates

Introduction: A Synthesis of Potency and Function

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The incorporation of fluorine, particularly in the form of a trifluoromethyl (-CF3) group, has become a cornerstone strategy for medicinal chemists.[1][2] This group imparts a unique combination of physicochemical properties that can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When this potent moiety is appended to a biologically relevant core like the phenylacetate scaffold—known for its activity in inducing tumor cell differentiation—the resulting derivatives present a compelling area of research for novel therapeutics.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and evaluation of trifluoromethylated phenylacetates. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind experimental design, offering field-proven insights into unlocking the therapeutic potential of this promising class of compounds.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl group is not merely a placeholder for a methyl group or a chlorine atom; its unique electronic properties fundamentally alter a molecule's behavior in a biological system.[6] Understanding these properties is the first step in rationally designing potent trifluoromethylated phenylacetate drug candidates.

Key Physicochemical Properties:

-

High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can significantly alter the acidity of nearby functional groups and modulate the electronic character of the aromatic ring.[7][8] This influences how the molecule interacts with the electron-rich pockets of biological targets like enzymes or receptors.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[7] This makes the -CF3 group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450s, which often target C-H bonds for oxidation. This increased stability can prolong a drug's half-life, reducing dosing frequency.[2][3]

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). This property can improve a drug's ability to cross cellular membranes, enhancing absorption, distribution, and permeability across the blood-brain barrier.[3][7]

-

Binding Interactions: The -CF3 group can participate in unique non-covalent interactions, such as halogen bonding, which can contribute to higher binding affinity and selectivity for its target protein.[9]

Caption: Core properties of the trifluoromethyl group in drug design.

The Phenylacetate Scaffold: A Biologically Active Core

The phenylacetate structure is not merely an inert scaffold. It is a known human metabolite and has demonstrated intrinsic biological activity.[10] Most notably, sodium phenylacetate has been shown to be a nontoxic inducer of tumor cell differentiation.[5]

-

Mechanism of Action: In studies on promyelocytic leukemia HL-60 cells, phenylacetate treatment led to a rapid decrease in myc oncogene expression, followed by growth arrest and maturation into granulocytes.[5] This suggests a mechanism involving the modulation of gene expression critical for cancer cell proliferation.

-

Metabolism: In aerobic metabolism, the first step in the degradation of phenylacetate is its activation to phenylacetyl-CoA. This reaction is catalyzed by the enzyme phenylacetate-coenzyme A ligase, which has been characterized in various organisms.[11] Understanding this metabolic pathway is crucial, as modifications to the phenylacetate ring can influence its recognition by this and other enzymes.

Unlocking Synergy: The Biological Landscape of Trifluoromethylated Phenylacetates

The combination of the -CF3 group's potent physicochemical properties with the phenylacetate core's inherent bioactivity creates a synergistic platform for drug design. The electron-withdrawing nature of the -CF3 group can enhance the phenylacetate's interactions with its biological targets, while its metabolic stability can prolong the desired effect.

Emerging research points to several promising therapeutic avenues:

-

Oncology: Trifluoromethylated phenylacetic acids are valuable intermediates for preparing kinase inhibitors.[8] Kinases are a major class of oncology targets, and the precise electronic and steric profile of these compounds is crucial for effective binding.[8]

-

Antiparasitic Agents: Structure-activity relationship (SAR) studies on related aryl acetamide structures have revealed that the addition of a trifluoromethyl group can dramatically increase potency against parasites like Cryptosporidium.[12]

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs, such as the antidepressant fluoxetine, contain a trifluoromethylphenyl moiety.[9] The lipophilicity and metabolic stability conferred by the -CF3 group are advantageous for drugs that need to cross the blood-brain barrier and have a sustained effect.

A Practical Guide to Synthesis and In Vitro Evaluation

The translation of a molecular concept into a viable drug candidate requires robust and reproducible experimental protocols. This section provides a high-level overview of synthetic strategies and detailed, self-validating protocols for initial biological screening.

Synthetic Strategies

The synthesis of trifluoromethylated phenylacetates can be approached in two primary ways: by starting with a pre-trifluoromethylated building block or by introducing the -CF3 group onto a phenylacetate precursor. Numerous methods for trifluoromethylation exist, including radical, nucleophilic, and electrophilic approaches using specialized reagents.[9] Copper-catalyzed trifluoromethylation has emerged as a particularly versatile method.[4]

Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Halide Precursor

This protocol is adapted from established methodologies for the trifluoromethylation of aryl halides, which can be readily converted to phenylacetates.

Causality: The choice of a copper catalyst is based on its proven efficacy in mediating the transfer of the CF3 group from a stable source (like CF3SO2Na) to the aryl ring. The ligand (e.g., a phenanthroline derivative) is crucial for stabilizing the copper complex and facilitating the reaction. DMF is a common polar aprotic solvent that helps dissolve the reagents and facilitates the reaction at elevated temperatures.

-

Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide precursor (e.g., 4-iodophenylacetate) (1.0 equiv.), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) (1.5 equiv.), copper(I) iodide (CuI) (0.2 equiv.), and 1,10-phenanthroline (0.2 equiv.).

-

Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

-

Heating: Place the reaction vessel in a preheated oil bath at 100-120 °C.

-

Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated phenylacetate.

Caption: General workflow for the synthesis of trifluoromethylated arenes.

Protocols for Biological Evaluation

Initial screening typically involves assessing a compound's general cytotoxicity and its specific activity against a chosen target.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

Causality: This protocol is self-validating by including negative (vehicle control) and positive (known cytotoxic drug) controls. The principle relies on mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated phenylacetate compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Decoding the Structure-Activity Relationship (SAR)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity.[12] By systematically altering parts of the molecule—such as the position of the -CF3 group or other substituents on the phenyl ring—researchers can optimize for potency and selectivity.

A study on aryl acetamide triazolopyridazines against Cryptosporidium provides a powerful case study on the impact of fluorine and trifluoromethyl groups.[12] Although not phenylacetates, the aryl acetamide core is structurally analogous, and the findings are highly instructive.

Table 1: SAR of Fluorine and Trifluoromethyl Substitution on Aryl Acetamides [12]

| Compound | 3-Position Substituent | 4-Position Substituent | EC50 (µM) | Potency Fold-Change (vs. Unsubstituted) |

| 11 | H | H | 22 | 1x (Baseline) |

| 18 | H | F | 1.2 | 18x |

| 22 | CH3 | H | 12 | 2x |

| 61 | CH3 | F | 0.35 | 63x |

| 31 | CF3 | H | 1.1 | 20x |

| 52 | CF3 | F | 0.07 | 314x |

Analysis and Causality:

The data clearly demonstrates the remarkable role of fluorine.

-

Single Fluorine Substitution: Adding a single fluorine at the 4-position (compound 18 ) increases potency by 18-fold compared to the unsubstituted compound 11 .[12]

-

Trifluoromethyl Substitution: Replacing a methyl group with a trifluoromethyl group at the 3-position (comparing 22 to 31 ) results in a 10-fold increase in potency.[12]

-

Synergistic Effects: The most potent compounds arise from combining substitutions. Compound 52 , with a -CF3 group at the 3-position and a fluorine at the 4-position, is over 300 times more potent than the unsubstituted parent compound.[12] This synergistic effect likely arises from a combination of improved binding affinity through halogen bonding and favorable electronic interactions within the target's active site, coupled with enhanced membrane permeability.

Caption: Structure-Activity Relationship (SAR) for fluorinated phenylacetates.

Conclusion and Future Perspectives

Trifluoromethylated phenylacetates represent a class of molecules with significant, yet underexplored, therapeutic potential. The strategic incorporation of the trifluoromethyl group onto the biologically active phenylacetate scaffold provides a clear pathway to enhancing metabolic stability, cellular permeability, and target-binding affinity. The dramatic increases in potency observed in analogous series underscore the value of this approach.

Future research should focus on several key areas:

-

Synthesis of Diverse Libraries: Systematically varying the position of the -CF3 group and introducing other substituents on the phenyl ring to build comprehensive SAR models.

-

Target Deconvolution: For compounds showing potent anticancer activity, identifying the specific molecular targets (e.g., kinases, topoisomerases) is critical for mechanism-of-action studies.[13]

-

Broad Biological Screening: Evaluating lead compounds against a wider range of targets, including enzymes involved in inflammation (e.g., COX) and microbial pathogens.[14]

-

Pharmacokinetic Studies: Advancing the most promising in vitro hits to in vivo models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles and ultimate therapeutic efficacy.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the synthesis, evaluation, and optimization of trifluoromethylated phenylacetates, accelerating the journey from a promising chemical scaffold to a novel therapeutic agent.

References

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 889. [Link]

-

Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

-

Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2824-2831. [Link]

-

Gyrdymova, Y. V., et al. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry, 46(47), 23165-23172. [Link]

-

Morstein, J., et al. (2016). Trifluoromethylation of Arylsilanes with (phen)CuCF3. Angewandte Chemie International Edition, 55(37), 11163-11166. [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. [Link]

-

Wang, F., & Zhu, N. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 114-142. [Link]

-

Cinatl, J., et al. (1993). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 53(24), 5881-5885. [Link]

-

Loizzo, M. R., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 25(24), 5918. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetate. PubChem Compound Database. [Link]

-

Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(12), 2883. [Link]

-

Mohamed, M. E., et al. (2000). Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii. Journal of Bacteriology, 182(2), 286-294. [Link]

-

Li, Y., et al. (2010). Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity. European Journal of Medicinal Chemistry, 45(11), 5299-5304. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 5. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenylacetate | C8H7O2- | CID 4409936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Trifluoromethylphenyl Acetoacetate Keystone: A Technical Primer on Methyl 2-(3-(trifluoromethyl)phenyl)acetate in Synthetic Chemistry

For Immediate Release

Shanghai, China – December 30, 2025 – Methyl 2-(3-(trifluoromethyl)phenyl)acetate has emerged as a pivotal building block in modern organic synthesis, providing a versatile scaffold for the construction of complex molecules with significant applications in the pharmaceutical and agrochemical industries. This technical guide offers an in-depth analysis of its synthesis, reactivity, and application in the development of high-value chemical entities, with a focus on its role in the synthesis of the multi-kinase inhibitor Lenvatinib and its potential in other synthetic transformations.

Physicochemical Properties and Synthesis

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a colorless to yellow oil, characterized by the presence of a trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and the biological activity of its derivatives. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

| Property | Value | Reference |

| CAS Number | 62451-84-7 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Boiling Point | 211 °C | [Source 1, not publicly available] |

| Density | 1.24 g/cm³ | [Source 1, not publicly available] |

| Refractive Index | 1.450-1.452 | [Source 1, not publicly available] |

Two primary synthetic routes for Methyl 2-(3-(trifluoromethyl)phenyl)acetate have been reported, offering flexibility in starting material selection and reaction conditions.

Synthesis via Fischer Esterification

A straightforward and high-yielding method involves the Fischer esterification of m-trifluoromethylphenylacetic acid.

-

Experimental Protocol:

-

To a solution of m-trifluoromethylphenylacetic acid (1.0 mol) in methanol (1200 mL), slowly add concentrated sulfuric acid (50 mL).

-

Heat the reaction mixture to reflux and stir overnight.

-

Upon completion, concentrate the reaction solution under reduced pressure.

-

Add water (600 mL) to the residue and extract with ethyl acetate (3 x 400 mL).

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer. Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether = 1:20) to yield methyl 3-trifluoromethylphenylacetate as a yellow oil.[2]

Yield: Quantitative (100%)[2]

-

Synthesis from 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane

An alternative route utilizes a haloform-type reaction followed by esterification.

-

Experimental Protocol:

-

Combine 70 mL of methanol with 10.7 g of 86% pure potassium hydroxide and stir for 30 minutes.

-

Add 8.0 g of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane over 3-4 minutes.

-

Heat the mixture under reflux at 68°C for 4.75 hours.

-

Cool the mixture to 10°C and acidify with 8 mL of concentrated sulfuric acid.

-

Stir under reflux for an additional 45 minutes and then cool to ambient temperature overnight.

-

Add 100 mL of water and 50 mL of dichloromethane.

-

Extract the aqueous layer with two 40 mL portions of dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the crude product.

-

Purify by distillation at 70°-73°C under 1.3 torr.

Purity of crude product: 96.6% by vapor phase chromatography.[3]

-

Role as a Synthetic Building Block

The strategic placement of the trifluoromethyl group and the reactive ester functionality makes Methyl 2-(3-(trifluoromethyl)phenyl)acetate a valuable precursor for a variety of chemical transformations, most notably in the synthesis of the anticancer drug Lenvatinib. It also holds significant potential in other areas, including the development of agrochemicals.

Keystone Intermediate in the Synthesis of Lenvatinib

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. The synthesis of Lenvatinib prominently features Methyl 2-(3-(trifluoromethyl)phenyl)acetate as a key starting material. A crucial step involves the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in an alkaline environment. While the detailed industrial synthesis of Lenvatinib is complex and involves multiple steps, the incorporation of the trifluoromethylphenyl moiety originates from precursors derived from compounds structurally related to Methyl 2-(3-(trifluoromethyl)phenyl)acetate.

Logical Workflow for Lenvatinib Synthesis:

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). This dual inhibition disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation.[4][5]

VEGF Signaling Pathway and Lenvatinib Inhibition:

FGF Signaling Pathway and Lenvatinib Inhibition:

Potential in Agrochemical Synthesis

The trifluoromethylphenyl moiety is a common feature in modern agrochemicals, imparting enhanced biological activity and metabolic stability.[6][7] For instance, ethyl 2-(3-trifluoromethylphenyl)acetate is a key intermediate in the synthesis of novel pyridazinone-based herbicides.[8] This suggests a strong potential for Methyl 2-(3-(trifluoromethyl)phenyl)acetate to serve as a valuable building block in the development of new crop protection agents.

General Synthetic Approach for Pyridazinone Herbicides:

Versatility in Core Synthetic Reactions

The structure of Methyl 2-(3-(trifluoromethyl)phenyl)acetate lends itself to a range of fundamental organic transformations, allowing for the introduction of diverse functionalities.

-

Enolate Alkylation: The α-protons of the ester are acidic and can be deprotonated to form an enolate, which can then be alkylated with various electrophiles. This reaction is a powerful tool for carbon-carbon bond formation.[9]

-

General Experimental Protocol for Enolate Alkylation:

-

Dissolve Methyl 2-(3-(trifluoromethyl)phenyl)acetate in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

-

-

-

Suzuki-Miyaura Cross-Coupling: While the phenyl ring is relatively electron-deficient due to the trifluoromethyl group, it can potentially undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. This would typically require prior functionalization of the phenyl ring with a halide or triflate.

-

Hypothetical Experimental Protocol for Suzuki Coupling (following functionalization):

-

Combine the functionalized Methyl 2-(3-(trifluoromethyl)phenyl)acetate derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and purify by chromatography.

-

-

Conclusion

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is a highly valuable and versatile building block in organic synthesis. Its utility is well-established in the pharmaceutical industry, particularly in the synthesis of the life-saving drug Lenvatinib. Furthermore, its structural features suggest significant potential for the development of novel agrochemicals and for use in a variety of fundamental synthetic transformations. The continued exploration of the reactivity of this compound is expected to open new avenues for the efficient construction of complex and biologically active molecules.

References

- 1. METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE | CAS 62451-84-7 [matrix-fine-chemicals.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

The Trifluoromethyl Group: A Historical and Technical Guide to a Privileged Motif in Modern Chemistry

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and application of trifluoromethylation reagents, designed for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the core reagents that have revolutionized the installation of the trifluoromethyl (CF₃) group, a moiety critical to the development of modern pharmaceuticals, agrochemicals, and materials.

The introduction of a trifluoromethyl group can dramatically alter the physicochemical properties of an organic molecule, enhancing its lipophilicity, metabolic stability, and binding affinity. This guide traces the historical development of the key reagents that enable this crucial transformation, from early harsh methods to the sophisticated tools available to chemists today.

A Historical Perspective: The Dawn of Trifluoromethylation

The journey of trifluoromethylation began with methods that, while groundbreaking, were often limited in scope and required harsh conditions. An early route to benzotrifluoride was developed by Frédéric Swarts in 1892, utilizing the reaction of antimony fluoride with benzotrichloride. By the 1930s, industrial processes had shifted to using hydrogen fluoride, a highly corrosive and hazardous substance. The biological significance of trifluoromethylated compounds was first investigated by F. Lehmann in 1927, sparking interest in developing more accessible synthetic methods.

The modern era of trifluoromethylation was ushered in by the development of reagents that could deliver the CF₃ group as a distinct nucleophilic, electrophilic, or radical species, offering chemists unprecedented control over its installation.

Classification of Trifluoromethylation Reagents

The diverse reactivity of the trifluoromethyl group has led to the development of three main classes of reagents, each with its unique mechanism and applications.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The development of reagents capable of delivering a trifluoromethyl anion (CF₃⁻) equivalent was a significant breakthrough.

Discovery: In 1984, Ingo Ruppert and his team first prepared trifluoromethyltrimethylsilane (TMSCF₃).[1] However, its widespread application in organic synthesis is largely credited to G. K. Surya Prakash and George Olah, who in 1989 developed a more practical synthesis and demonstrated its utility for the trifluoromethylation of a wide range of carbonyl compounds.[1] This reagent is now commonly known as the Ruppert-Prakash reagent.

Mechanism of Action: The Ruppert-Prakash reagent requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the transient trifluoromethyl anion. This powerful nucleophile then attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

Quantitative Data: Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent

The Ruppert-Prakash reagent has proven to be highly effective for the trifluoromethylation of a diverse array of carbonyl compounds. The following table summarizes representative yields for various substrates.

| Entry | Substrate (Aldehyde/Ketone) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TBAF (5) | THF | 0 | 1 | 95 |

| 2 | 4-Nitrobenzaldehyde | TBAF (5) | THF | 0 | 1 | 98 |

| 3 | Cyclohexanone | TBAF (10) | THF | 25 | 2 | 85 |

| 4 | Acetophenone | TBAF (10) | THF | 25 | 2 | 90 |

| 5 | 2-Naphthaldehyde | TBAF (5) | THF | 0 | 1.5 | 92 |

Experimental Protocol: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent dropwise to the stirred solution.

-

Add the TBAF solution dropwise.

-